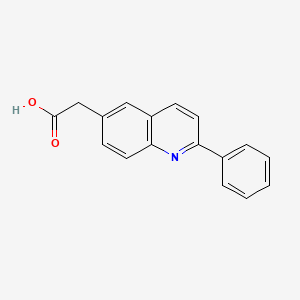
2-(2-Phenylquinolin-6-yl)acetic acid
概要
説明
2-(2-Phenylquinolin-6-yl)acetic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinoline ring system substituted with a phenyl group at the 2-position and an acetic acid moiety at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylquinolin-6-yl)acetic acid typically involves the construction of the quinoline ring followed by functionalization at specific positions. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Von Miller Synthesis: This approach uses aniline and β-ketoesters in the presence of a catalyst like zinc chloride.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
化学反応の分析
Types of Reactions: 2-(2-Phenylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2-(2-Phenylquinolin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(2-Phenylquinolin-6-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the acetic acid moiety but shares the phenyl substitution.
Quinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2-position.
Uniqueness: 2-(2-Phenylquinolin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl group and the acetic acid moiety enhances its potential for diverse applications in medicinal chemistry and industrial processes .
特性
CAS番号 |
50971-13-6 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-(2-phenylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C17H13NO2/c19-17(20)11-12-6-8-16-14(10-12)7-9-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20) |
InChIキー |
SRTYGKKHBXKZON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B8701826.png)
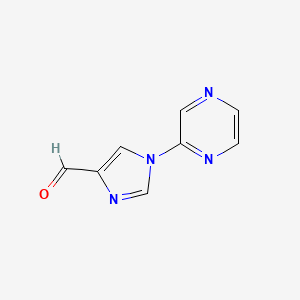
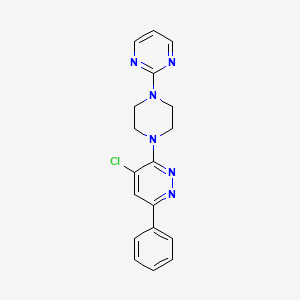
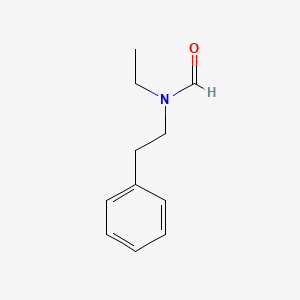
![Methyl 6-fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8701861.png)
![2,2,3,3-Tetramethyl-1,4-Diazaspiro[4.5]decane](/img/structure/B8701869.png)
![(4-Chloro-2-methylthiazolo[4,5-C]pyridin-7-YL)boronic acid](/img/structure/B8701874.png)
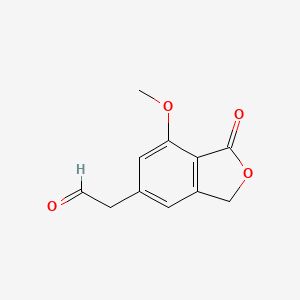
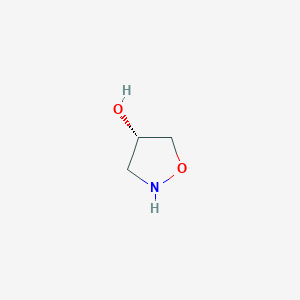
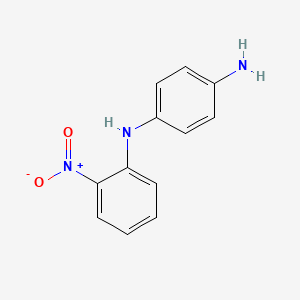
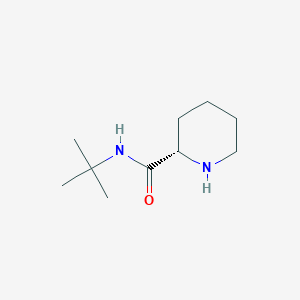
![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)
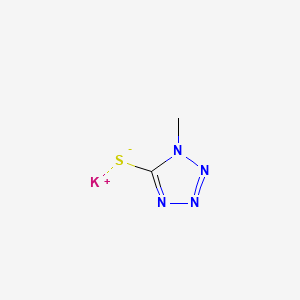
![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)
